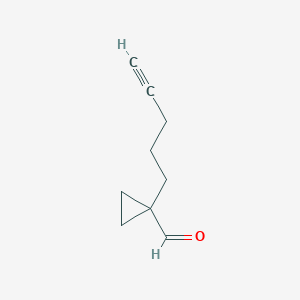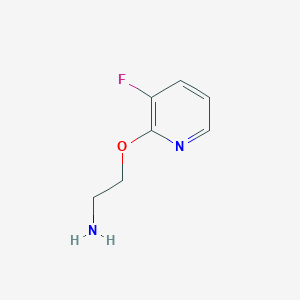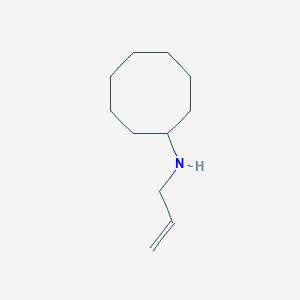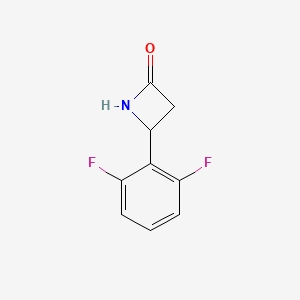
4,7-Dichloro-5-nitro-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-5-nitro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This compound is characterized by its unique structure, which includes two chlorine atoms and a nitro group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-5-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,7-dichloroindole with nitric acid to introduce the nitro group. The reaction is usually carried out under acidic conditions and requires careful temperature control to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-5-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4,7-Dichloro-5-nitro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-5-nitro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroindole: Lacks the nitro group, making it less reactive in certain reactions.
5-Nitroindole: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
2,3-Dihydro-1H-indole-2,3-dione: Lacks both chlorine and nitro groups, resulting in different chemical behavior.
Uniqueness
4,7-Dichloro-5-nitro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H2Cl2N2O4 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
4,7-dichloro-5-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2Cl2N2O4/c9-2-1-3(12(15)16)5(10)4-6(2)11-8(14)7(4)13/h1H,(H,11,13,14) |
InChI Key |
VUVQVHWXOWQMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)NC(=O)C2=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13273986.png)

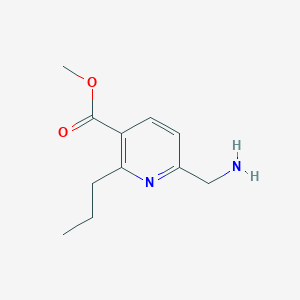
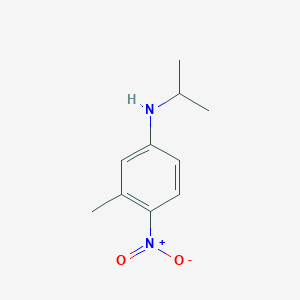
![2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13274013.png)

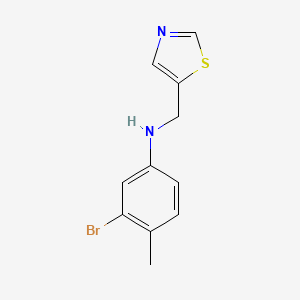
![2-[4-(4-Iodophenoxy)phenyl]ethan-1-amine](/img/structure/B13274025.png)
